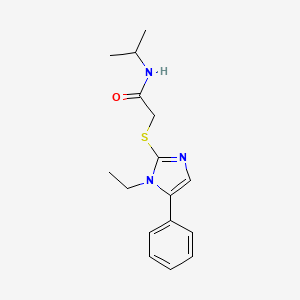
2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide, also known as Eptifibatide, is a synthetic peptide that belongs to the class of antiplatelet drugs. It is used to prevent blood clots in patients with acute coronary syndrome and those undergoing percutaneous coronary intervention. Eptifibatide is a potent inhibitor of platelet aggregation and has shown promising results in clinical trials.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
The compound 2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide and its derivatives have been explored in various synthetic pathways. Research has shown that these compounds can be synthesized through reactions involving imidazole-2-thione derivatives and different reagents, leading to a range of derivatives with varied properties (Salman, Abdel-Aziem, & Alkubbat, 2015).
Antimicrobial Activity
Several studies have focused on the antimicrobial potential of this compound and its derivatives. For example, a study evaluated the antibacterial activities of synthesized compounds against both Gram-positive and Gram-negative bacteria, as well as their antifungal activities against various fungal strains (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014). Another study explored the antimicrobial properties of similar compounds, revealing significant activity against a variety of bacterial strains (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Anticancer Activities
Research has also delved into the potential anticancer applications of these compounds. A study investigating derivatives of this compound found that certain compounds exhibited reasonable anticancer activity against various cancer cell lines, especially melanoma-type cell lines (Duran & Demirayak, 2012).
Propriétés
IUPAC Name |
2-(1-ethyl-5-phenylimidazol-2-yl)sulfanyl-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3OS/c1-4-19-14(13-8-6-5-7-9-13)10-17-16(19)21-11-15(20)18-12(2)3/h5-10,12H,4,11H2,1-3H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URQSMEYSRDUSLA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CN=C1SCC(=O)NC(C)C)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

acetic acid](/img/structure/B2384381.png)
![4-(dimethylsulfamoyl)-N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2384382.png)
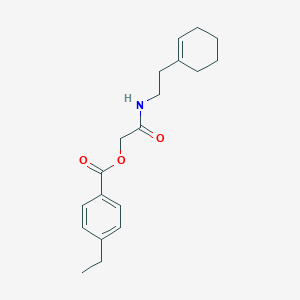
![8-{4-[(6-Chloro-2-fluorophenyl)methyl]piperazinyl}-3-methyl-7-[(4-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2384385.png)
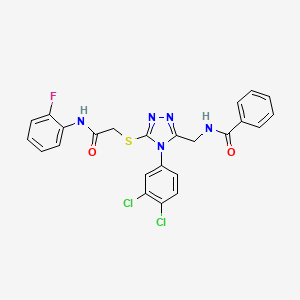
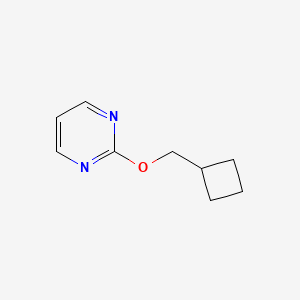
![3-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B2384390.png)
![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-isopentyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2384391.png)
![4-Oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carboxylic acid](/img/structure/B2384392.png)
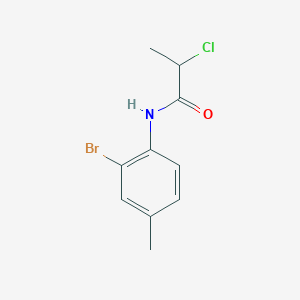
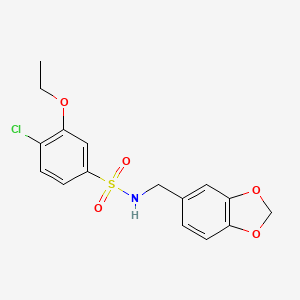
![Ethyl 1-(aminomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate;hydrochloride](/img/structure/B2384399.png)
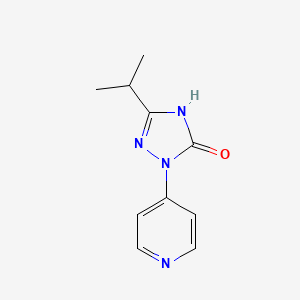
![2-{[2-(2-Methylpiperidino)acetyl]amino}benzenecarboxamide](/img/structure/B2384401.png)